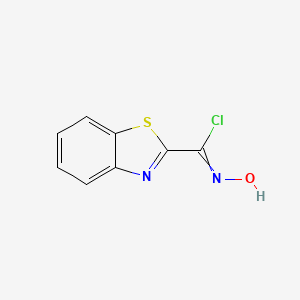
3-Ethyl-5-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-azaindole typically involves the cyclization of appropriate precursors. One common method starts with 2-chloro-4-amino-5-iodopyridine, which undergoes a palladium-catalyzed intramolecular Heck reaction with pyruvic acid to form the azaindole framework . The carboxylic acid group can then be transformed into an amide using standard peptide coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Ethyl-5-azaindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced azaindole derivatives.
Substitution: Formation of halogenated azaindole derivatives.
科学的研究の応用
3-Ethyl-5-azaindole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-5-azaindole involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
5-Azaindole: Similar structure but lacks the ethyl group at the third position.
7-Azaindole: Nitrogen atom is located at a different position in the pyrrole ring.
Indole: Lacks the nitrogen atom in the pyrrole ring.
Uniqueness
3-Ethyl-5-azaindole is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
3-ethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-11-9-3-4-10-6-8(7)9/h3-6,11H,2H2,1H3 |
InChIキー |
UXASRVNMDCPJRQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)









![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)

